molecular formula C22H18ClN3O B14488091 3-(4-(9-Acridinylamino)phenyl)-2-propenamide monohydrochloride CAS No. 64895-21-2

3-(4-(9-Acridinylamino)phenyl)-2-propenamide monohydrochloride

Cat. No.: B14488091
CAS No.: 64895-21-2
M. Wt: 375.8 g/mol
InChI Key: FNZBPUKUPVSGDJ-JHGYPSGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(9-Acridinylamino)phenyl)-2-propenamide monohydrochloride is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of an acridine moiety, which is a tricyclic aromatic system, attached to a phenyl ring through an amino group. The phenyl ring is further connected to a propenamide group. The monohydrochloride form indicates that the compound is in its hydrochloride salt form, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(9-Acridinylamino)phenyl)-2-propenamide monohydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Acridine Moiety: The acridine ring system can be synthesized through a cyclization reaction involving anthranilic acid and a suitable aldehyde.

    Attachment of the Acridine to the Phenyl Ring: This step involves the formation of an amide bond between the acridine and the phenyl ring. This can be achieved through a nucleophilic substitution reaction.

    Introduction of the Propenamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4-(9-Acridinylamino)phenyl)-2-propenamide monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the acridine moiety to dihydroacridine derivatives.

    Substitution: The amino group on the phenyl ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroacridine derivatives.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

3-(4-(9-Acridinylamino)phenyl)-2-propenamide monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of DNA intercalation due to the planar structure of the acridine moiety.

    Medicine: Investigated for its potential anticancer properties, as acridine derivatives are known to exhibit cytotoxic effects.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-(4-(9-Acridinylamino)phenyl)-2-propenamide monohydrochloride involves its interaction with biological macromolecules. The acridine moiety can intercalate into DNA, disrupting the normal function of the DNA and inhibiting replication and transcription processes. This intercalation can lead to cytotoxic effects, making the compound a potential candidate for anticancer research. The molecular targets include DNA and various enzymes involved in DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(9-Acridinylamino)-3-methoxyphenyl]methanesulfonamide
  • Methyl 4-(9-acridinylamino)-3-(methylamino)phenylcarbamate hydrochloride
  • Phenylalanine, 4-(9-acridinylamino)-, monohydrochloride

Uniqueness

3-(4-(9-Acridinylamino)phenyl)-2-propenamide monohydrochloride is unique due to its specific structural features, such as the presence of the propenamide group, which is not commonly found in other acridine derivatives. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

64895-21-2

Molecular Formula

C22H18ClN3O

Molecular Weight

375.8 g/mol

IUPAC Name

(E)-3-[4-(acridin-9-ylamino)phenyl]prop-2-enamide;hydrochloride

InChI

InChI=1S/C22H17N3O.ClH/c23-21(26)14-11-15-9-12-16(13-10-15)24-22-17-5-1-3-7-19(17)25-20-8-4-2-6-18(20)22;/h1-14H,(H2,23,26)(H,24,25);1H/b14-11+;

InChI Key

FNZBPUKUPVSGDJ-JHGYPSGKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)/C=C/C(=O)N.Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)C=CC(=O)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.